2-(2-Methoxyethoxy)ethanamine

Descripción general

Descripción

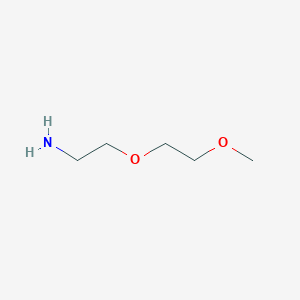

m-PEG2-Amina: , también conocida como 2-(2-metoxietoxi)etanamina, es un compuesto que pertenece a la clase de derivados de polietilenglicol (PEG). Se caracteriza por la presencia de un grupo metoxi y un grupo amino en extremos opuestos de la molécula. Este compuesto es ampliamente utilizado en diversas aplicaciones científicas e industriales debido a sus propiedades únicas, como el aumento de la solubilidad en medios acuosos y la reactividad con varios grupos funcionales .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Un método común implica el uso de ésteres de N-hidroxisuccinimida (NHS), que reaccionan con grupos amina primarios bajo ataque nucleofílico, formando enlaces amida y liberando NHS . Las condiciones de reacción suelen implicar un rango de pH de 7-9.

Métodos de producción industrial: En entornos industriales, la producción de m-PEG2-Amina implica reacciones a gran escala utilizando rutas sintéticas similares. El proceso se optimiza para un alto rendimiento y pureza, a menudo involucrando múltiples pasos de purificación, como cromatografía y cristalización para asegurar que el producto final cumpla con las especificaciones requeridas .

Análisis De Reacciones Químicas

Tipos de reacciones: m-PEG2-Amina se somete a varios tipos de reacciones químicas, que incluyen:

Reacciones de sustitución: El grupo amino puede reaccionar con ácidos carboxílicos y ésteres activados para formar enlaces amida.

Aminación reductora: El grupo amino puede reaccionar con grupos carbonilo, como cetonas y aldehídos, en condiciones de aminación reductora para formar enlaces C-N.

Reactivos y condiciones comunes:

Ácidos carboxílicos y ésteres activados: Estos reactivos se utilizan comúnmente en reacciones de sustitución para formar enlaces amida.

Compuestos carbonílicos: Las cetonas y los aldehídos se utilizan en reacciones de aminación reductora.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen derivados de amida y aminas secundarias, dependiendo de las condiciones de reacción específicas y los reactivos utilizados .

Aplicaciones Científicas De Investigación

Chemistry

-

Reagent in Organic Synthesis :

- 2-(2-Methoxyethoxy)ethanamine is utilized as a building block for synthesizing complex organic molecules. Its amino group allows for nucleophilic substitution reactions, facilitating the formation of various derivatives.

-

Ligand in Coordination Chemistry :

- The compound acts as a ligand for f-block metals, forming stable complexes that are studied for their unique electrochemical and photophysical properties.

Biology

-

Biochemical Assays :

- It is employed in developing biochemical assays due to its ability to modify biomolecules, enhancing their solubility and reactivity.

-

Enzyme Inhibition Studies :

- Research indicates that this compound can inhibit acetylcholinesterase, impacting neurotransmission pathways, which is crucial for understanding neurobiology.

-

Metalloprotein Studies :

- The compound's ability to form complexes with metal ions makes it valuable in studying metalloproteins and metalloenzymes, contributing to insights into their functions and mechanisms.

Medicine

-

Drug Delivery Systems :

- Ongoing research investigates its potential as a drug delivery agent due to its favorable pharmacokinetic properties. The hydrophilic nature of the compound enhances the solubility and stability of therapeutic agents.

-

Therapeutic Metal Complexes :

- The formation of stable complexes with therapeutic metals is being explored for targeted drug delivery applications, potentially improving treatment efficacy.

Industry

-

Production of Specialty Chemicals :

- This compound is used in manufacturing specialty chemicals essential for various industrial processes, including polymers and electronic materials.

-

Light-Emitting Diodes (LEDs) :

- Its unique photophysical properties make it suitable for applications in the production of light-emitting diodes and other electronic devices.

Data Tables

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Chemistry | Organic Synthesis | Versatile building block for complex molecules |

| Coordination Chemistry | Forms stable complexes with f-block metals | |

| Biology | Biochemical Assays | Enhances solubility and reactivity of biomolecules |

| Enzyme Inhibition | Potential inhibitor of acetylcholinesterase | |

| Medicine | Drug Delivery | Improves solubility and stability of therapeutic agents |

| Therapeutic Metals | Enables targeted drug delivery systems | |

| Industry | Specialty Chemicals | Essential for polymer production |

| Electronic Devices | Suitable for light-emitting diodes |

Case Studies

-

In Vitro Studies on Biological Activity :

- A study assessing various amines found that compounds similar to this compound exhibited enhanced solubility and bioavailability, critical for therapeutic applications. High-throughput screening assays indicated a promising profile for further development.

-

Predictive Modeling :

- Computational studies have predicted the interactions of this compound with biological targets, suggesting potential pathways for drug development based on its structural properties.

-

Toxicological Assessments :

- Research into the toxicological profile of polyethylene glycol derivatives indicates that compounds like this compound are generally biocompatible, supporting their use in medical applications without significant adverse effects.

Mecanismo De Acción

El mecanismo de acción de m-PEG2-Amina involucra su capacidad para formar enlaces covalentes estables con varios grupos funcionales. En el contexto de los ADC, m-PEG2-Amina actúa como un enlace que une el fármaco citotóxico al anticuerpo. Este enlace asegura la administración dirigida del fármaco a las células cancerosas, donde ejerce sus efectos citotóxicos al interrumpir los procesos celulares .

Comparación Con Compuestos Similares

Compuestos similares:

Amino-PEG2-Amina: Contiene dos grupos amino y se utiliza como agente de entrecruzamiento en aplicaciones similares.

Biotina-PEG2-Amina: Un derivado biotinilado que se utiliza como enlace en aplicaciones de biotecnología.

Singularidad: m-PEG2-Amina es única debido a su combinación de un grupo metoxi y un grupo amino, lo que proporciona propiedades de reactividad y solubilidad distintas. Esto la hace particularmente valiosa en la síntesis de ADC y PROTAC, donde el control preciso sobre las propiedades del enlace es crucial .

Actividad Biológica

Chemical Structure and Properties

2-(2-Methoxyethoxy)ethanamine is characterized by its ether group which may influence its solubility and interaction with biological systems. The general formula can be represented as:

This structure suggests potential interactions in various biological pathways, particularly in neuropharmacology and cellular signaling.

Biological Activity Overview

While direct studies on the biological activity of this compound are scarce, compounds in similar chemical families have shown various pharmacological properties:

- Neurotransmitter Modulation : Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways.

- Antitumor Activity : Some derivatives have exhibited anti-tumor properties by inhibiting specific enzymes involved in cancer progression.

- Pharmacokinetics : The presence of the methoxy group may enhance lipid solubility, potentially improving bioavailability.

Research Findings

The following table summarizes key findings from relevant studies that provide insights into the biological activities associated with this compound or its analogs:

Case Studies

A notable case study involving a related compound (25I-NBOMe) highlights the clinical implications of compounds within this structural class. An 18-year-old female experienced severe symptoms after ingestion, including seizures and tachycardia. This case underscores the importance of understanding the pharmacological profiles and potential risks associated with such compounds .

The mechanisms through which this compound may exert its effects can be inferred from related compounds:

- Receptor Interaction : Many analogs interact with serotonin receptors, influencing mood and cognition.

- Enzyme Inhibition : Some derivatives act as inhibitors for enzymes like aromatase, affecting hormonal pathways .

- Transport Modulation : The compound's structure suggests potential roles in modulating transport proteins involved in drug absorption and distribution.

Propiedades

IUPAC Name |

2-(2-methoxyethoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO2/c1-7-4-5-8-3-2-6/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWCGXANSAOXRFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

80506-64-5 | |

| Record name | Aminopoly(ethylene glycol) methyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80506-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90334386 | |

| Record name | 2-(2-methoxyethoxy)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31576-51-9 | |

| Record name | 2-(2-Methoxyethoxy)ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31576-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-methoxyethoxy)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.